molecular formula C8H10N2O4S B12607104 5-(Methanesulfonyl)-N-methyl-2-nitroaniline CAS No. 651044-35-8

5-(Methanesulfonyl)-N-methyl-2-nitroaniline

Cat. No.: B12607104
CAS No.: 651044-35-8
M. Wt: 230.24 g/mol
InChI Key: FIXNVIGEUZJZJT-UHFFFAOYSA-N
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Description

5-(Methanesulfonyl)-N-methyl-2-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a methanesulfonyl group, a nitro group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methanesulfonyl)-N-methyl-2-nitroaniline typically involves the nitration of N-methyl-2-nitroaniline followed by sulfonylation. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the aniline ring. The sulfonylation step involves the reaction of the nitrated compound with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methanesulfonyl)-N-methyl-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

    Reduction: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-(Methanesulfonyl)-N-methyl-2-aminobenzene.

    Reduction: Formation of 5-(Methanesulfonyl)-N-methyl-2-aminobenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methanesulfonyl)-N-methyl-2-nitroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Methanesulfonyl)-N-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methanesulfonyl group can also participate in covalent bonding with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-nitroaniline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    5-(Methanesulfonyl)-2-nitroaniline: Lacks the N-methyl group, which can affect its biological activity and chemical reactivity.

    5-(Methanesulfonyl)-N-methyl-4-nitroaniline: Has a different position of the nitro group, which can influence its chemical properties and reactivity.

Uniqueness

5-(Methanesulfonyl)-N-methyl-2-nitroaniline is unique due to the presence of both the methanesulfonyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

651044-35-8

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N-methyl-5-methylsulfonyl-2-nitroaniline

InChI

InChI=1S/C8H10N2O4S/c1-9-7-5-6(15(2,13)14)3-4-8(7)10(11)12/h3-5,9H,1-2H3

InChI Key

FIXNVIGEUZJZJT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)S(=O)(=O)C)[N+](=O)[O-]

Origin of Product

United States

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